TRIDECETH-2 CARBOXAMIDE MEA

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Trideceth-2 Carboxamide Monoethanolamine, commonly referred to as Trideceth-2 Carboxamide MEA, is a synthetic compound derived from the reaction of Trideceth-2, an ethoxylated surfactant, with monoethanolamine. This compound is characterized by its unique structure, which includes a long hydrocarbon chain and an amide functional group. It is primarily utilized in cosmetic formulations due to its emulsifying, thickening, and foam-boosting properties. Trideceth-2 Carboxamide MEA is known for enhancing the stability and texture of products such as shampoos, conditioners, and hair dyes .

- Esterification: The initial step involves the reaction between Trideceth-2 (a fatty alcohol ethoxylate) and a fatty acid to form an ester.

- Amidation: Subsequently, monoethanolamine reacts with the ester to produce the carboxamide. This reaction typically occurs under controlled conditions to ensure high purity and yield of the final product.

- Hydrolysis: In certain conditions, hydrolysis may occur, leading to the regeneration of monoethanolamine and free fatty acids .

These reactions highlight the compound's versatility in forming stable emulsions and enhancing product performance in cosmetic applications.

The synthesis methods for Trideceth-2 Carboxamide MEA can be categorized as follows:

- Direct Acylation: This method involves reacting monoethanolamine directly with fatty acids derived from Trideceth-2.

- Transacylation: In this approach, an existing amide is reacted with a different acyl donor to introduce the desired fatty chain from Trideceth-2.

Both methods require careful control of reaction conditions such as temperature and pH to optimize yield and purity .

Trideceth-2 Carboxamide MEA finds extensive applications in various industries:

- Cosmetics and Personal Care: It is widely used as an emulsifier and thickener in hair care products like shampoos and conditioners.

- Pharmaceuticals: Its properties make it suitable for use in topical formulations where stability and texture are critical.

- Industrial

Research on interaction studies involving Trideceth-2 Carboxamide MEA has focused on its compatibility with other ingredients in cosmetic formulations:

- Formulation Stability: The compound enhances the stability of emulsions when combined with other surfactants or thickeners.

- Skin Compatibility: Interaction studies have shown that while it can cause irritation, it does not significantly alter the skin barrier function when used at recommended concentrations .

Trideceth-2 Carboxamide MEA shares similarities with other compounds in the ethanolamide family but possesses unique characteristics that set it apart:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Myristamide Monoethanolamine | Fatty acid amide | Derived from myristic acid; used as a thickener |

| Cocamide Monoethanolamine | Fatty acid amide | Derived from coconut oil; known for foaming properties |

| Stearamide Monoethanolamine | Fatty acid amide | Derived from stearic acid; often used in creams |

Trideceth-2 Carboxamide MEA is unique due to its ethoxylated nature, which enhances its emulsifying ability compared to its counterparts that are derived directly from fatty acids without ethoxylation. Additionally, its specific application in hair care products distinguishes it within the market .

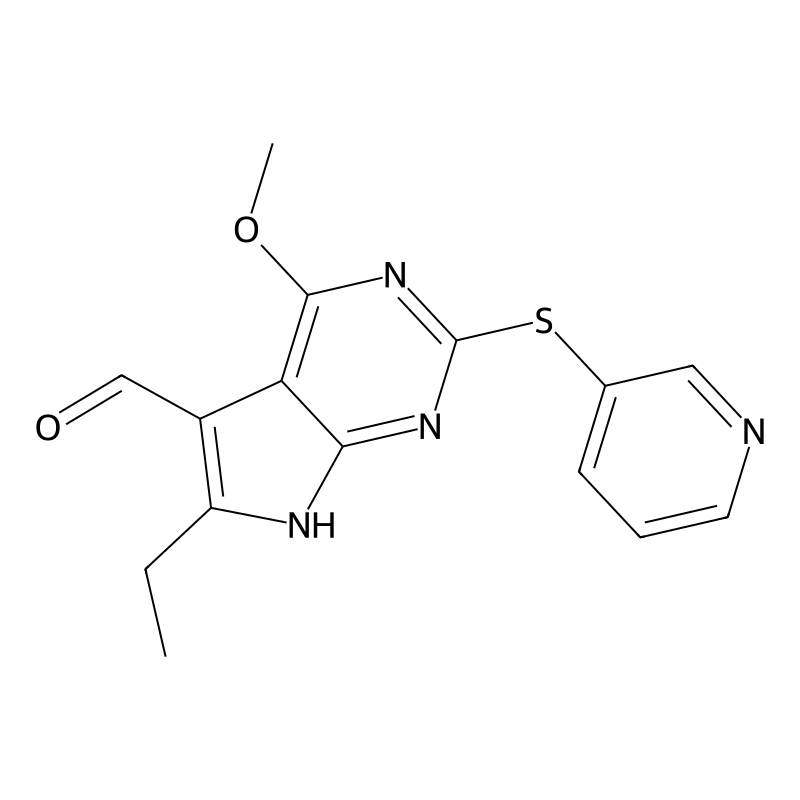

TRIDECETH-2 CARBOXAMIDE MEA represents a complex ethoxylated surfactant molecule characterized by multiple distinct functional domains that contribute to its amphiphilic properties [5]. The compound exhibits a sophisticated molecular architecture incorporating a long-chain hydrophobic segment coupled with hydrophilic ethylene oxide units and a terminal monoethanolamine carboxamide group [2].

The molecular structure consists of a tridecyl alcohol backbone (thirteen carbon atoms) that has been ethoxylated with two ethylene oxide units, subsequently modified through carboxamide formation with monoethanolamine [4] [12]. The correct molecular formula is C₁₉H₃₉NO₄, with a molecular weight of 345.29 grams per mole, as confirmed by structural analysis from PubChemLite database [5]. The SMILES notation for this compound is CCCCCCCCCCCCCOCCOCC(=O)NCCO, which clearly delineates the connectivity pattern of the various functional groups [5].

The primary functional groups present in TRIDECETH-2 CARBOXAMIDE MEA include the tridecyl chain (C₁₃H₂₇-) serving as the hydrophobic tail, two ethylene oxide units (-(OCH₂CH₂)₂-) providing flexible spacer functionality, ether linkages (-O-) connecting the ethylene oxide segments, a carboxamide group (-CONH-) as the central linking moiety, and a terminal primary alcohol (-CH₂OH) contributing to hydrophilicity [2] [6]. The secondary amide functionality stabilizes the molecular structure through hydrogen bonding interactions, while the long-chain alkyl portion provides the primary hydrophobic component essential for surfactant activity [6] [13].

| Functional Group | Chemical Formula | Location in Molecule | Primary Function |

|---|---|---|---|

| Tridecyl Chain | C₁₃H₂₇- | Hydrophobic tail | Provides hydrophobic character |

| Ethylene Oxide Units | -(OCH₂CH₂)₂- | Between tridecyl chain and carboxamide | Increases water solubility and surface activity |

| Ether Linkages | -O- | Connecting ethylene oxide units | Flexible spacer groups |

| Carboxamide Group | -CONH- | Central linking group | Hydrogen bonding and amphiphilic properties |

| Primary Alcohol | -CH₂OH | Terminal hydrophilic group | Hydrogen bonding and hydrophilicity |

IUPAC Nomenclature and CAS Registry Analysis

The International Union of Pure and Applied Chemistry nomenclature for TRIDECETH-2 CARBOXAMIDE MEA is designated as Poly(oxy-1,2-ethanediyl), α-[2-[(2-hydroxyethyl)amino]-2-oxoethyl]-ω-tridecyloxy- [4]. This systematic name precisely describes the polyoxyethylene backbone structure with specific terminal modifications, indicating the presence of the tridecyloxy group at the omega position and the hydroxyethylamino-oxoethyl substituent at the alpha position [4].

The compound is registered under CAS Registry Number 107628-04-6, which serves as the unique chemical identifier in international databases [1] [4] [10]. This CAS number has been consistently referenced across multiple authoritative chemical databases and regulatory documentation, confirming its established identity in the chemical literature [1] [7] [11].

Alternative nomenclature includes several synonyms that reflect different aspects of the molecular structure: TRIDECETH-2-CARBOXAMIDEMONOETHANOLAMINE, which emphasizes the monoethanolamine component; Polyoxy ethylene (2) tridecyl ether carboxamide MEA, highlighting the ethoxylation degree; and Poly(oxy-1,2-ethanediyl), α-2-(2-hydroxyethyl)amino-2-oxoethyl-ω-hydroxy-, mono-C13-15-alkyl ethers, providing a more detailed structural description [1] [7]. The compound name systematically indicates that it is derived from the ethoxylation of tridecyl alcohol followed by carboxamide formation with monoethanolamine [2] [6].

Physicochemical Properties

Solubility and Partition Coefficients

The solubility characteristics of TRIDECETH-2 CARBOXAMIDE MEA demonstrate typical behavior for ethoxylated nonionic surfactants, exhibiting a transition from slightly soluble to soluble in water depending on temperature conditions [13]. The presence of two ethylene oxide units provides moderate hydrophilicity, with solubility being directly related to the degree of ethoxylation and ambient temperature [13] [2].

The calculated logarithmic partition coefficient (LogP) for TRIDECETH-2 CARBOXAMIDE MEA is 1.97, indicating moderate lipophilicity with a tendency toward hydrophilic behavior [3]. This partition coefficient value suggests that the compound exhibits balanced oil-water partitioning characteristics, making it suitable for emulsification and surfactant applications where moderate hydrophilic-lipophilic balance is desired [3] [13].

Water solubility increases with temperature, following typical behavior patterns observed for polyoxyethylene compounds [13]. The ethylene oxide units contribute significantly to the overall water solubility, with lower ethylene oxide numbers generally correlating with reduced aqueous solubility [13] [2]. The compound functions as a nonionic surfactant, maintaining stability across varying pH ranges due to the absence of ionic charges [2] [15].

| Parameter | Value/Description | Temperature/Conditions |

|---|---|---|

| Water Solubility | Slightly soluble to soluble | Temperature dependent |

| LogP (calculated) | 1.97 | 25°C |

| Partition Behavior | Moderate lipophilicity with hydrophilic tendency | Standard conditions |

| Solubility Classification | Nonionic surfactant behavior | pH independent |

| Micelle Formation | Forms micelles above critical concentration | Aqueous solutions |

The partition behavior demonstrates that TRIDECETH-2 CARBOXAMIDE MEA possesses appropriate characteristics for cosmetic and personal care formulations, where balanced hydrophilic-lipophilic properties are essential for effective performance [4] [13]. The compound exhibits typical surfactant aggregation behavior, forming micelles above critical micelle concentration in aqueous solutions [13].

Thermal Stability and Phase Behavior

TRIDECETH-2 CARBOXAMIDE MEA exhibits notable thermal stability characteristics that contribute to its practical utility in various applications [15] [17]. The compound maintains stability under normal processing and storage conditions, demonstrating resistance to thermal degradation within typical operational temperature ranges [15].

The calculated boiling point is 604.3±65.0°C at 760 mmHg, indicating substantial thermal stability at elevated temperatures [3]. The flash point is calculated at 319.2±34.3°C, suggesting that the compound requires significant thermal input before exhibiting flammability characteristics [3]. These thermal properties reflect the influence of the long-chain alkyl structure and the stabilizing effects of the ethoxylated segments [3] [15].

Physical appearance data indicates that TRIDECETH-2 CARBOXAMIDE MEA exists as a light yellow viscous liquid under standard conditions [6] [15]. The compound is processable at room temperature, facilitating incorporation into various formulations without requiring elevated processing temperatures [17]. This ambient temperature processability represents a significant practical advantage for manufacturing applications [17].

The calculated density is 1.4±0.1 grams per cubic centimeter, while the vapor pressure at 25°C is effectively negligible at 0.0±1.7 mmHg [3]. The index of refraction is calculated at 1.684, providing optical characterization data [3]. Phase behavior studies indicate that the compound maintains liquid form across a broad temperature range, transitioning between liquid and solid states depending on thermal conditions [13].

| Thermal Property | Value | Conditions |

|---|---|---|

| Boiling Point (calculated) | 604.3±65.0°C | 760 mmHg |

| Flash Point (calculated) | 319.2±34.3°C | Standard conditions |

| Density (estimated) | 1.4±0.1 g/cm³ | 25°C |

| Vapor Pressure (calculated) | 0.0±1.7 mmHg | 25°C |

| Index of Refraction (calculated) | 1.684 | Standard conditions |

| Processing Temperature | Room temperature | Ambient conditions |

| Physical State | Viscous liquid | Standard conditions |

| Thermal Stability | Stable under normal conditions | Typical storage/processing |